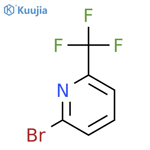

- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF, Organic Letters, 2014, 16(6), 1744-1747

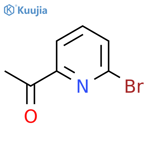

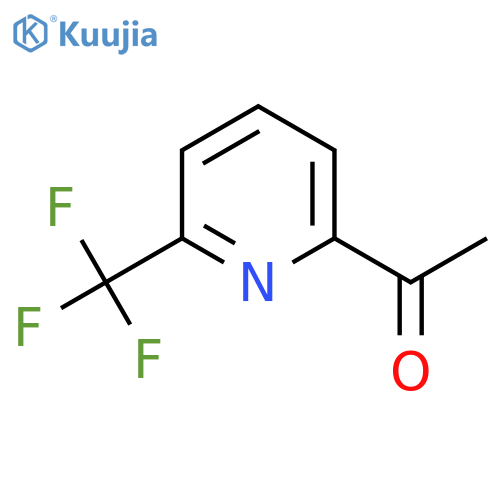

Cas no 944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one)

944904-58-9 structure

Produktname:1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(6-trifluoromethyl-pyridin-2-yl)ethanone

- 1-(6-TRIFLUOROMETHYL-PYRIDIN-2-YL)-ETHANONE

- 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone

- 1-[6-(Trifluoromethyl)-2-pyridinyl]-ethanone

- FT-0775186

- SCHEMBL13043982

- CS-0146953

- MFCD10696237

- BS-17954

- 944904-58-9

- 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one

- D83953

- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone

- 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-ONE

- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone

- DTXSID401261663

- AB56836

- EN300-23320364

- 1-(6-trifluoromethylpyridin-2-yl)ethanone

- AKOS006305054

- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone (ACI)

- 1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

- DB-345372

-

- MDL: MFCD10696237

- Inchi: 1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3

- InChI-Schlüssel: ROKPMZALLPKDMB-UHFFFAOYSA-N

- Lächelt: FC(C1C=CC=C(C(C)=O)N=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 189.04014830g/mol

- Monoisotopenmasse: 189.04014830g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 202

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 30Ų

- XLogP3: 1.8

Experimentelle Eigenschaften

- Dichte: 1.280±0.06 g/cm3 (20 ºC 760 Torr),

- Siedepunkt: 176.4±35.0 ºC (760 Torr),

- Flammpunkt: 60.5±25.9 ºC,

- Löslichkeit: Leicht löslich (4,5 g/l) (25°C),

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173526-250mg |

1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |

944904-58-9 | 97% | 250mg |

$180 | 2022-06-09 | |

| Chemenu | CM173526-5g |

1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |

944904-58-9 | 97% | 5g |

$1234 | 2022-06-09 | |

| Alichem | A029182003-5g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 5g |

$1072.00 | 2023-08-31 | |

| Alichem | A029182003-10g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 10g |

$1704.48 | 2023-08-31 | |

| Alichem | A029182003-25g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 97% | 25g |

$2653.20 | 2023-08-31 | |

| eNovation Chemicals LLC | Y1200622-5g |

1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |

944904-58-9 | 95% | 5g |

$1100 | 2024-07-23 | |

| Enamine | EN300-23320364-0.5g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.5g |

$249.0 | 2024-06-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU887-5g |

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one |

944904-58-9 | 97% | 5g |

9464CNY | 2021-05-07 | |

| Enamine | EN300-23320364-0.05g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.05g |

$75.0 | 2024-06-19 | |

| Enamine | EN300-23320364-0.25g |

1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |

944904-58-9 | 95% | 0.25g |

$157.0 | 2024-06-19 |

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; 8 h, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 18 h, 30 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

Referenz

- Preparation of heterocyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; rt → -60 °C

1.2 Reagents: Butyllithium ; 3 h, -20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Butyllithium ; 3 h, -20 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Substituted tricyclic aza-heterocycles as SOS1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- 3-Amino-1-heterocyclic-1-propanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 25 h, -78 °C

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

1.2 -78 °C; overnight, -78 °C → rt

1.3 Reagents: Water

Referenz

- Boronate Urea Activation of Nitrocyclopropane Carboxylates, Organic Letters, 2012, 14(2), 444-447

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water

Referenz

- 2-Amino-1-heterocyclic-1-ethanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of neurodegenerative diseases, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Beta adrenergic agonist and methods of using the same, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of tetrazolinone compounds as pesticides, World Intellectual Property Organization, , ,

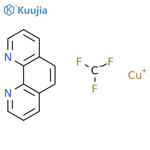

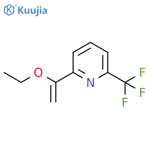

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Raw materials

- 2-Bromo-6-(trifluoromethyl)pyridine

- N,N-Dimethylacetamide

- 2-(1-Ethoxyethenyl)-6-(trifluoromethyl)pyridine

- 1-(6-bromo-2-pyridyl)ethanone

- (1,10-Phenanthroline)(trifluoromethyl)copper

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preparation Products

1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Verwandte Literatur

-

1. Book reviews

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one) Verwandte Produkte

- 58535-41-4(N-(5-Methyl-1,2,4-oxadiazol-3-yl)acetamide)

- 1558185-21-9(6-(thiophen-2-yl)piperidine-3-carboxylic acid)

- 874193-20-1(4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine)

- 2654-13-9(2-(phenylmethyl)-3H-Imidazo[4,5-c]pyridine)

- 1805634-95-0(Ethyl 5-cyano-4-difluoromethoxy-2-nitrobenzoate)

- 86060-99-3(Fmoc-Asn-Opfp)

- 313346-41-7(5-(cyclohexylsulfamoyl)-2-methylbenzoic acid)

- 2235382-05-3(HDAC6 degrader 9c)

- 2108355-53-7(lithium(1+) 1-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-ca rboxylate)

- 2229583-12-2(O-1-(2-bromo-6-chlorophenyl)ethylhydroxylamine)

Empfohlene Lieferanten

atkchemica

(CAS:944904-58-9)1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung